Home > Products > Screening Compounds P65614 > N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine
N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine -

N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine

Catalog Number: EVT-5099304
CAS Number:
Molecular Formula: C17H14BrClN2
Molecular Weight: 361.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimalarial Agents: Quinoline-based compounds like chloroquine and mefloquine have been instrumental in combating malaria. [] These drugs typically work by inhibiting the growth of the malaria parasite.
  • Anticancer Agents: Certain quinoline derivatives have shown promise as anticancer agents. [] For example, compounds targeting VEGFR-II inhibition have been developed for potential use in cancer management.
  • Antimicrobial Agents: Quinoline derivatives have demonstrated potent antibacterial activity against various bacterial strains. [] This property makes them attractive candidates for developing new antibiotics.

    Compound Description: 7-Chloro-4-aminoquinoline serves as a key starting material for synthesizing various Mannich base derivatives, including those related to N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine [].

    Compound Description: Isoquine, a well-known antimalarial compound, serves as a structural basis for developing novel antimalarial agents [].

    Relevance: While the specific structure of isoquine is not provided, the paper describes the synthesis of new derivatives by modifying its aliphatic diethyl amino function with different aliphatic/aromatic heterocyclic primary amino moieties at the Mannich side chain []. This implies that Isoquine likely possesses a Mannich base substructure, a feature shared with N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine. This common structural motif suggests that Isoquine and the target compound might exhibit overlapping biological activities, particularly in the context of antimalarial properties.

    Tebuquine

    • Compound Description: Tebuquine is an antimalarial compound that exhibits activity against resistant strains of the parasite and has pharmacokinetic properties suitable for extended protection against infection [].
    • Relevance: While not directly derived from the same synthetic pathway, tebuquine falls within the same quantitative structure-activity relationship (QSAR) study as a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides []. This suggests a close structural resemblance to N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine. The inclusion of tebuquine in this QSAR study, which investigates the relationship between molecular structure and antimalarial activity, implies that tebuquine shares key pharmacophoric features with the target compound. This similarity in structure and shared analysis within the QSAR context point towards a potential overlap in their mechanisms of action and biological effects.

    Compound Description: This compound is a selective and silent 5-HT1A receptor antagonist undergoing clinical development for anxiety and mood disorders [].

    Compound Description: Fludiazepam is a benzodiazepine derivative that has been studied for its potential use in treating neuro-psychic disorders [, ]. It has been radiolabeled with tritium for metabolic and in vivo receptor studies [, ].

Properties

Product Name

N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine

IUPAC Name

N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine

Molecular Formula

C17H14BrClN2

Molecular Weight

361.7 g/mol

InChI

InChI=1S/C17H14BrClN2/c1-11-7-17(20-10-12-3-2-4-13(18)8-12)21-16-9-14(19)5-6-15(11)16/h2-9H,10H2,1H3,(H,20,21)

InChI Key

BRKCFKVGPZQKDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.